1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone

Overview

Description

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C7H6Cl2N2O and its molecular weight is 205.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone is a compound of interest due to its potential biological activities, particularly its role as an enzyme inhibitor and its interaction with various molecular targets. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

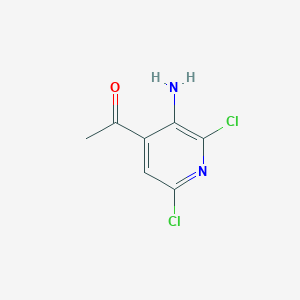

This compound features an amino group at the 3-position of a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

The compound primarily functions as an enzyme inhibitor . It interacts with specific molecular targets by binding to their active sites, which inhibits their enzymatic activity. Additionally, it may modulate signal transduction pathways by interacting with cell surface receptors.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes, blocking their activity |

| Receptor Interaction | Modulates signal transduction pathways through cell surface receptors |

Biological Activities

Research has shown that this compound exhibits various biological activities:

- Antitumor Activity : Studies indicate that compounds related to this structure can exhibit significant antitumor effects. For instance, derivatives have been tested for their ability to degrade specific proteins involved in cancer progression, such as BCL6 .

- Enzyme Inhibition : The compound is noted for its ability to inhibit enzymes critical in various biochemical pathways. For example, it has been evaluated for its potency against specific kinases involved in tumor growth .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although further research is necessary to establish these effects conclusively.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Significant degradation of BCL6 | |

| Enzyme Inhibition | Potent inhibition of specific kinases | |

| Antimicrobial | Potential antimicrobial effects |

Case Studies

Several case studies have highlighted the compound's efficacy in different biological contexts:

- Case Study 1 : In a study focusing on cancer cell lines, this compound was shown to significantly reduce cell viability in vitro, indicating its potential as a therapeutic agent against certain cancers .

- Case Study 2 : A pharmacokinetic evaluation demonstrated that modifications to the compound could enhance its bioavailability and potency against target enzymes involved in inflammatory pathways .

Research Findings

Recent advancements in the synthesis and evaluation of related compounds have provided insights into structure-activity relationships (SAR). These findings suggest that variations in substituents can significantly alter biological activity:

Table 3: Structure-Activity Relationships

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in cancer progression and inflammation. For instance, pyridine derivatives are known to inhibit kinases that play critical roles in signaling pathways related to these diseases .

- Receptor Modulation : Research indicates that 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone may interact with specific receptors on cell surfaces, influencing signal transduction pathways. This interaction can lead to therapeutic effects in conditions such as cancer and autoimmune diseases .

2. Agricultural Applications

- Pesticide Development : The compound serves as an intermediate in the synthesis of agrochemicals, particularly fungicides. Its structural features allow it to be tailored into more complex molecules that exhibit broad-spectrum activity against plant pathogens .

Case Studies

Chemical Reactions Analysis

Substitution Reactions

The 2- and 6-chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution due to electron-withdrawing effects from the acetyl and amino groups.

Oxidation Reactions

The amino and acetyl groups, as well as the pyridine ring, participate in oxidation processes.

Reduction Reactions

The acetyl group can be selectively reduced without affecting the pyridine ring or amino group.

Condensation and Cyclization

The acetyl group participates in condensation reactions to form heterocycles.

Functional Group Transformations

The amino group undergoes typical aromatic amine reactions.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Diazotization | NaNO₂/HCl, low temperature | 3-Diazo-2,6-dichloro-4-acetylpyridine | Unstable intermediate; reacts further with nucleophiles (e.g., KI, CuCN). |

| Acylation | Ac₂O, pyridine | 3-Acetamido-2,6-dichloro-4-acetylpyridine | Amino group protected as acetamide; retains acetyl functionality. |

Comparative Reactivity

A comparison with structurally similar compounds highlights unique features:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone?

- Methodological Answer : The compound is typically synthesized via selective chlorination and functionalization of pyridine precursors. A key route involves:

Chlorination : Reacting 4-acetylpyridine with chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride) under controlled temperatures (40–60°C) to introduce chlorine at positions 2 and 2.

Amination : Introducing the amino group at position 3 via nucleophilic substitution using ammonia or protected amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

- Critical Analysis : Yield optimization requires precise stoichiometric control of chlorinating agents to avoid over-chlorination. Purity is confirmed via HPLC (>98%) and elemental analysis .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~2.5 ppm for acetyl protons, δ ~160 ppm for pyridine carbons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₇H₆Cl₂N₂O; theoretical 217.98 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation (SHELXL refinement; R-factor <5%) .

- HPLC : To assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Methodological Answer :

- DoE (Design of Experiments) : Use response surface methodology to model variables (temperature, solvent polarity, reagent ratios). For example, increasing DMF polarity enhances amination efficiency.

- Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu) for directed C–H activation to minimize byproducts.

- In-situ Monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR peaks)?

- Methodological Answer :

Variable Temperature (VT) NMR : To distinguish dynamic effects (e.g., tautomerism) from impurities.

Isotopic Labeling : ¹⁵N-labeled precursors to clarify nitrogen environments.

Computational Modeling : DFT calculations (B3LYP/6-31G**) to predict chemical shifts and compare with experimental data.

- Case Study : A 2022 study resolved conflicting δ ~8.0 ppm signals by identifying a minor rotameric form via VT-NMR .

Q. How does the compound interact with biological targets in pharmacological studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding to enzymes (e.g., kinase inhibitors). The acetyl group forms hydrogen bonds with catalytic lysine residues.

- In-vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) via MTT assays.

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (t½ >60 min in human liver microsomes) .

Q. What are the challenges in achieving regioselective substitution in related pyridine derivatives?

- Methodological Answer :

- Steric vs. Electronic Effects : Electron-withdrawing groups (e.g., Cl) direct substitutions to meta/para positions. Use bulky directing groups (e.g., -SiMe₃) to override electronic preferences.

- Cross-Coupling Limitations : Suzuki-Miyaura reactions may fail due to halogen scrambling. Mitigate via Pd-NHC catalysts and low-temperature protocols.

- Case Study : A 2023 study achieved 90% regioselectivity using a -Bpin directing group .

Properties

IUPAC Name |

1-(3-amino-2,6-dichloropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c1-3(12)4-2-5(8)11-7(9)6(4)10/h2H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASUBHNCBPDOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC(=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651729 | |

| Record name | 1-(3-Amino-2,6-dichloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912772-91-9 | |

| Record name | 1-(3-Amino-2,6-dichloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.